molecular formula C15H13I3NNaO5 B1646484 3,3',5-Triiodo-L-thyronine sodium salt hydrate CAS No. 345957-19-9

3,3',5-Triiodo-L-thyronine sodium salt hydrate

Cat. No. B1646484
CAS RN: 345957-19-9
M. Wt: 690.97 g/mol
InChI Key: IRGJMZGKFAPCCR-LTCKWSDVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’,5-Triiodo-L-thyronine (T3) is a thyroid hormone. It is produced by 5’-monodeiodination of the prohormone thyroxine (T4) in various tissues, including liver and kidney . T3 is shown to stimulate respiratory activity at the mitochondrial level. It increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development. In cell culture, T3 regulates cell differentiation and protein expression .


Synthesis Analysis

To prepare a stock solution of 20 μg/mL, add 1 mL of 1N NaOH per mg of 3,3’,5-Triiodo-L-thyronine, then gently swirl to dissolve. To this, add 49 mL of sterile medium per mL of 1N NaOH added . T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .


Molecular Structure Analysis

The molecular formula of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is C15H11I3NO4Na. It has a molecular weight of 673.0 .


Chemical Reactions Analysis

T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .


Physical And Chemical Properties Analysis

The melting point of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is 236-237 °C. Its specific rotation is + 18° to + 22° (20 mg/mL, ethanol:1M HCl (2:1), 29.5 °C). The extinction coefficient is EmM = 4.09 (295 nm, 40 mM HCl), 49.2 (244 nm), 4.66 (320 nm, 0.1 M NaOH) .

Safety and Hazards

No special measures are required for first aid. After inhalation, supply fresh air and consult a doctor in case of complaints. After skin contact, generally, the product does not irritate the skin .

Future Directions

T3 promotes pancreatic β cell differentiation from human pluripotent stem cells . It also inhibits the proliferation of pancreatic adenocarcinoma . These findings suggest potential future directions in the fields of regenerative medicine and cancer research.

properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJMZGKFAPCCR-LTCKWSDVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I3NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5-Triiodo-L-thyronine sodium salt hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',5-Triiodo-L-thyronine sodium salt hydrate
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3,3',5-Triiodo-L-thyronine sodium salt hydrate
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3,3',5-Triiodo-L-thyronine sodium salt hydrate
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Reactant of Route 6
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